molecular formula C19H38O2 B075273 Pristanic acid CAS No. 1189-37-3

Pristanic acid

Cat. No. B075273
CAS RN: 1189-37-3
M. Wt: 298.5 g/mol
InChI Key: PAHGJZDQXIOYTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pristanic acid involves complex biochemical processes, often including the contribution of prokaryotes in the marine environment. Prokaryotes can contribute to pristanic acid formation by hydrogenating isomeric pristenes and phytenes, which arise from the degradation of chlorophyll's phytyl side-chain or α-tocopherol (vitamin E) (Rontani & Bonin, 2011). Additionally, thermal maturation of archaeal isoprenoid components can also be a source of pristanic acid in thermally mature sediments.

Molecular Structure Analysis

Although specific papers focusing solely on the molecular structure analysis of pristanic acid were not identified in this search, understanding its molecular structure is crucial for studying its chemical reactions and properties. Pristanic acid's structure, characterized by its isoprenoid nature, allows for various biochemical transformations, contributing to its presence in marine environments and its role in biological systems.

Chemical Reactions and Properties

The chemical properties of pristanic acid are influenced by its isoprenoid structure, allowing for reactions that include hydrogenation and oxidation. The role of prokaryotes in transforming pristanic acid through these chemical reactions highlights its dynamic nature in the marine ecosystem and its biochemical significance (Rontani & Bonin, 2011).

Physical Properties Analysis

This search did not yield specific studies focusing on the physical properties of pristanic acid, such as melting point, boiling point, or solubility. However, these properties are essential for understanding how pristanic acid behaves in different environments and how it can be manipulated in laboratory settings for further study.

Chemical Properties Analysis

The chemical properties of pristanic acid, including its reactivity and interactions with other biochemical compounds, are critical for its synthesis and function within biological systems. The involvement of prokaryotes in its formation and modification underlines the biochemical processes that govern its production and utilization in nature (Rontani & Bonin, 2011).

Scientific Research Applications

  • Impact on Mitochondrial Functions and Brain Cells : Pristanic acid exhibits cytotoxic activity on brain cells, causing dramatic calcium deregulation, mitochondrial depolarization, and cell death. It also induces the generation of reactive oxygen species (ROS) more strongly than phytanic acid (Rönicke et al., 2009).

  • Peroxisomal Disorders : Pristanic acid is linked to peroxisomal disorders such as Refsum disease and alpha-methylacyl-CoA racemase deficiency. It undergoes beta-oxidation in peroxisomes after being derived from phytanic acid via alpha-oxidation. The study of its stereochemistry and metabolic pathways provides insights into these disorders (Ferdinandusse et al., 2002).

  • Microbial Metabolism : Pristanic acid can be metabolized by certain soil bacteria, which utilize it as a carbon and energy source. This challenges the notion of its stability and highlights its potential role in environmental and biological processes (McKenna & Kallio, 1971).

  • Interaction with Nuclear Receptors : Pristanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha), a nuclear receptor, at physiological concentrations. This discovery has implications for understanding the regulatory mechanisms in lipid metabolism and related diseases (Zomer et al., 2000).

  • Catabolism in Bacteria : The catabolic pathways of pristanic acid in bacteria like Rhodococcus ruber and Mycobacterium neoaurum have been elucidated, revealing the occurrence of simultaneous sub-terminal and di-terminal oxidation pathways. This research aids in understanding the microbial degradation of complex hydrocarbons (Nhi-Cong et al., 2009).

  • Involvement in Peroxisomal Alpha-Oxidation Pathway : Research has shown that the complete phytanic acid alpha-oxidation pathway, leading to the formation of pristanic acid, is localized in peroxisomes. This contributes to our understanding of the metabolic processes within these organelles (Jansen et al., 2001).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling pristanic acid. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

There is evidence suggesting that pristanic acid may have both beneficial and harmful effects in relation to cancer prevention and treatment, which warrants further investigation . In addition, a study suggests that T2DM patients at different diagnosed ages may have different metabolite profiles, including pristanic acid .

properties

IUPAC Name

2,6,10,14-tetramethylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHGJZDQXIOYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862584
Record name Pristanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pristanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pristanic acid

CAS RN

1189-37-3
Record name Pristanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pristanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pristanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pristanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,860
Citations
NM Verhoeven, RJA Wanders, BT Poll-The… - Journal of inherited …, 1998 - Springer
… or pristanic acid accumulate. This review describes the discovery of phytanic acid and pristanic acid … The disorders in which phytanic acid and/or pristanic acid accumulate are described …
Number of citations: 119 link.springer.com
NM Verhoeven, C Jakobs - Progress in lipid research, 2001 - Elsevier
… The final product of phytanic acid α-oxidation is pristanic acid. This … /or pristanic acid in tissues and body fluids. Several of the inborn errors involoving phytanic acid and/or pristanic acid …
Number of citations: 123 www.sciencedirect.com
NM Verhoeven, DS Roe, RM Kok, RJA Wanders… - Journal of lipid …, 1998 - ASBMB
… fatty acids, phytanic acid and pristanic acid, was studied in … with either phytanic acid or pristanic acid. These intermediates … of phytanic acid or pristanic acid, whereas both carnitine-…
Number of citations: 171 www.jlr.org
AWM Zomer, B van der Burg, GA Jansen… - Journal of lipid …, 2000 - ASBMB
… Phytanic acid and pristanic acid are branched-chain fatty … Here we show that both phytanic acid and pristanic acid … with both phytanic acid and pristanic acid at concentrations of 3 and 1 …
Number of citations: 146 www.jlr.org
W Vetter, M Schröder - Food Chemistry, 2010 - Elsevier
… acid and pristanic acid can be used as markers for this purpose. Phytanic and pristanic acid … Degradation of phytanic acid leads to pristanic acid, and both fatty acids usually co-exist in …
Number of citations: 64 www.sciencedirect.com
P Vreken, AEM Van Lint, AH Bootsma… - … of Chromatography B …, 1998 - Elsevier
… and proven to be a defect in the peroxisomal enzyme phytanoyl-CoA hydroxylase explaining the accumulation of phytanic acid in the presence of normal concentrations of pristanic acid …
Number of citations: 112 www.sciencedirect.com
S Rönicke, N Kruska, S Kahlert, G Reiser - Neurobiology of disease, 2009 - Elsevier
… In conclusion, pristanic acid as well as phytanic acid induced a complex array of toxic … toxicity of pristanic acid. Therefore, we characterized the influence of pristanic acid on intracellular …
Number of citations: 59 www.sciencedirect.com
EJ McKenna, RE Kallio - Proceedings of the National …, 1971 - National Acad Sciences
… accumulate small but significant amounts of TMTD in the body (less than the amount of phytanic acid but approximately equal to the amount of pristanic acid accumulated). Sheep …
Number of citations: 111 www.pnas.org
A Poulos, P Sharp, AJ Fellenberg… - European journal of …, 1988 - Springer
… pristanic acid which accumulates in these various patients [7, 10, 14]. The marked reduction in pristanic acid … The relatively low levels of plasma pristanic acid observed in Zellweger's …
Number of citations: 81 link.springer.com
NM Verhoeven, DSM Schor, HJ Ten Brink… - Biochemical and …, 1997 - Elsevier
… CoA is further metabolised to pristanic acid. Our data show that … pristanic acid in a NAD/ dependent reaction, as was illustrated by the absence of pristanal and presence of pristanic acid …
Number of citations: 62 www.sciencedirect.com

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